molecular formula C7H2BrCl2F3 B6296199 3-Bromo-2,5-dichlorobenzotrifluoride CAS No. 2168432-60-6

3-Bromo-2,5-dichlorobenzotrifluoride

Cat. No.: B6296199
CAS No.: 2168432-60-6
M. Wt: 293.89 g/mol
InChI Key: BAGRZHCRDQHVEA-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorobenzotrifluoride is a high-purity halogenated benzotrifluoride derivative designed for advanced chemical synthesis and research applications. This multifunctional scaffold is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecules, where the trifluoromethyl group is leveraged to modulate lipophilicity, metabolic stability, and bioavailability. The distinct halogen pattern (Bromo and Chloro) on the aromatic ring offers orthogonal reactivity for sequential functionalization via metal-catalyzed cross-couplings, such as Suzuki and Negishi reactions, as well as nucleophilic substitutions. This makes it a critical intermediate in the development of active ingredients and functional materials. In material science, it serves as a precursor for constructing monomers and polymers with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific Certificate of Analysis for detailed quality control information, including purity and identity confirmation via GC-MS and NMR.

Properties

IUPAC Name

1-bromo-2,5-dichloro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGRZHCRDQHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Bromination Conditions

The foundational approach involves brominating 2,5-dichlorobenzotrichloride (BTC) under Friedel-Crafts conditions. As detailed in US4155940A, iron sulfide (0.3–0.5 wt%) catalyzes bromine addition at 50–60°C, preferentially substituting the meta position relative to chlorine substituents due to electronic and steric effects. A representative procedure employs:

  • BTC substrate : 920 g (3.8 mol)

  • Bromine : 690 g (4.3 mol, 1.13 eq)

  • Catalyst : 4 g iron sulfide

  • Reaction time : 4 h at 50°C, followed by 4 h post-stirring at 60°C

This yields 75–84% crude brominated product, primarily 3-bromo-2,5-dichlorobenzotrichloride, with minor isomers (e.g., 4.4% 2-chloro-3-bromo derivative).

Fluorination with Anhydrous HF

The brominated intermediate undergoes fluorination in pressurized reactors with anhydrous hydrofluoric acid (HF):

This step achieves 61–75% isolated yield of 3-bromo-2,5-dichlorobenzotrifluoride, with purity >92% after distillation.

Table 1: Performance Comparison of BTC-Based Methods

ParameterUS4155940A Example 1US4155940A Example 3
Starting BTC4-Chloro isomer2-Chloro isomer
Bromine Equivalents1.131.05
Reaction Temp (°C)50–6030
Fluorination Pressure7 bar10 bar
Final Yield (%)7584
Major Byproduct2,5-Dichloro derivative2-Chloro-3-bromo isomer

Direct Bromination of 2,5-Dichlorobenzotrifluoride

Oxidative Bromination with Sodium Chlorite

CN105801348A discloses a halogen-conserving method using HBr/NaClO₂ in H₂SO₄:

  • Substrate : 2,5-Dichlorobenzotrifluoride

  • Catalyst : Ferrum-based composite (0.05–0.5 wt%)

  • Reagents : 30% HBr (1.1–1.25 eq), 10–20% NaClO₂ (1.25–1.35 eq)

  • Conditions : 5–15°C for bromine generation, followed by 20–25°C reaction

This method achieves 99% purity with 90% bromine atom utilization, minimizing Br₂ volatilization. Key advantages include:

  • Selectivity : <0.8% dibrominated byproducts

  • Workflow : Simplified purification via phase separation and NaHCO₃ washing

Temperature-Dependent Regiochemical Control

Maintaining temperatures below 15°C during NaClO₂ addition suppresses para-bromination, as the ferrum catalyst directs electrophilic attack to the activated meta position. Elevated temperatures (>25°C) increase dibromo derivatives by 12–15%, necessitating precise thermal management.

Multi-Step Synthesis from Benzene Derivatives

Sequential Halogenation and Trifluoromethylation

While Vulcanchem lacks explicit details, analogous routes involve:

  • Chlorination : Benzene → 1,2,4-trichlorobenzene (AlCl₃ catalysis)

  • Friedel-Crafts Trifluoromethylation : CF₃Cl addition at 80–100°C

  • Bromination : Br₂/FeBr₃ at 40°C

This pathway faces challenges in achieving ortho-dichloro substitution, often requiring protective groups or high-dilution conditions to prevent over-halogenation.

Radical Bromination Approaches

Emerging methods employ N-bromosuccinimide (NBS) under UV irradiation for late-stage bromination of 2,5-dichlorobenzotrifluoride. Pilot studies report 68–72% yields but require rigorous exclusion of moisture and oxygen.

Industrial-Scale Considerations

Byproduct Management Strategies

  • Distillation : Fractional vacuum distillation (35–15 mmHg) separates isomers (e.g., 2-chloro-5-bromo vs. 3-bromo-4-chloro)

  • Acid Scrubbing : Neutralizes residual HBr/HF with NaHSO₄/NaHCO₃

Catalyst Recycling

Iron sulfide catalysts lose activity after 3–5 batches due to Br₂ oxidation, but regeneration via H₂S treatment restores 85% initial efficiency .

Chemical Reactions Analysis

3-Bromo-2,5-dichlorobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichlorobenzotrifluoride depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions and conditions used .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

a. 4-Bromo-3,5-dichlorobenzotrifluoride

  • Structure : This positional isomer differs in the placement of bromine (at position 4) and chlorine (positions 3 and 5), while retaining the -CF₃ group.
  • Impact of Substituent Position: The altered substitution pattern may influence electronic effects and steric hindrance.

b. 3-Bromo-2,5-difluorobenzoyl chloride

  • Structure : Features a benzoyl chloride (-COCl) group instead of -CF₃, with bromine at position 3 and fluorine at positions 2 and 3.
  • Functional Group Reactivity : The acyl chloride group confers high electrophilicity, making this compound highly reactive toward nucleophiles (e.g., in amide or ester formation). In contrast, the trifluoromethyl group in 3-Bromo-2,5-dichlorobenzotrifluoride offers electron-withdrawing effects without the same level of direct reactivity .

Halogenated Derivatives with Varied Substitution Patterns

a. 3-Bromo-2,4,6-trimethoxyacetophenone

  • Structure : Contains methoxy (-OCH₃) groups at positions 2, 4, and 6, with bromine at position 3 and an acetyl (-COCH₃) group.
  • Electronic Effects : The electron-donating methoxy groups contrast with the electron-withdrawing Cl and -CF₃ in the target compound, leading to differences in aromatic electrophilic substitution behavior. For example, methoxy groups activate the ring toward electrophiles, whereas Cl and -CF₃ deactivate it .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Functional Group Reactivity Profile Potential Applications
This compound C₇H₂BrCl₂F₃ Br (3), Cl (2,5), -CF₃ Trifluoromethyl Moderate; halogen displacement Pharmaceutical intermediates
4-Bromo-3,5-dichlorobenzotrifluoride C₇H₂BrCl₂F₃ Br (4), Cl (3,5), -CF₃ Trifluoromethyl Similar to target compound Agrochemical synthesis
3-Bromo-2,5-difluorobenzoyl chloride C₇H₂BrClF₂O Br (3), F (2,5), -COCl Acyl chloride High; nucleophilic acyl substitution Polymer precursors
3-Bromo-2,4,6-trimethoxyacetophenone C₁₁H₁₃BrO₄ Br (3), -OCH₃ (2,4,6), -COCH₃ Acetyl Activated ring for electrophilic attack Organic synthesis intermediates

Note: Molecular formulas and substituent positions are inferred from evidence .

Biological Activity

3-Bromo-2,5-dichlorobenzotrifluoride (BDCTF) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed examination of the biological activity of BDCTF, including its mechanisms of action, toxicity profiles, and relevant case studies.

BDCTF is characterized by its chemical formula C7H2BrCl2F3C_7H_2BrCl_2F_3 and molecular weight of approximately 215.00 g/mol. The compound is a colorless liquid at room temperature with a boiling point of 91-92 °C under reduced pressure. Its structure includes multiple halogen substituents, which significantly influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that halogenated compounds, including BDCTF, exhibit antimicrobial activity. A study on the synthesis and antimicrobial evaluation of related compounds demonstrated that the introduction of bromine and chlorine atoms enhances the antimicrobial efficacy against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic effects of BDCTF have been evaluated in several studies. In vitro assays revealed that BDCTF exhibits significant cytotoxicity towards cancer cell lines, suggesting potential as an anticancer agent. The cytotoxic mechanism may involve the induction of apoptosis through oxidative stress pathways.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of BDCTF reported enhanced biological activity compared to non-halogenated counterparts. The derivatives exhibited improved stability and bioavailability, making them suitable candidates for further drug development.
  • Toxicological Assessment : A comprehensive toxicological assessment highlighted that BDCTF presents low acute toxicity in mammalian models but raised concerns regarding chronic exposure leading to potential reproductive and developmental toxicity.

Data Tables

PropertyValue
Molecular FormulaC7H2BrCl2F3
Molecular Weight215.00 g/mol
Boiling Point91-92 °C (10 mmHg)
Density1.833 g/mL at 25 °C
Antimicrobial ActivityPositive against bacteria
CytotoxicitySignificant in cancer cell lines

Research Findings

  • Mechanisms of Action : The presence of halogens in BDCTF facilitates interactions with biological macromolecules, leading to alterations in enzyme activity and receptor binding.
  • Environmental Impact : Studies have indicated that BDCTF may pose risks to aquatic organisms due to its persistence and bioaccumulation potential, necessitating careful consideration in environmental assessments.

Q & A

Q. Methodological Answer :

  • Direct Halogenation : Bromination and chlorination of benzotrifluoride derivatives using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (e.g., 60–80°C) .
  • Substitution Reactions : Replace functional groups (e.g., nitro or amino groups) in pre-halogenated precursors via Sandmeyer or Ullmann reactions.
  • Optimization : Use high-throughput screening to test solvents (e.g., DMF vs. THF) and stoichiometric ratios. Monitor progress via HPLC (>95.0% purity threshold) .

Q. Methodological Answer :

  • Experimental Validation : Compare experimental 1H^{1}\text{H}/19F^{19}\text{F} NMR data with databases (e.g., PubChem) .
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts, accounting for electron-withdrawing effects of -CF₃ and halogens .
  • Case Study : Discrepancies in 13C^{13}\text{C} NMR for 3-Bromo-2,5-dichlorotoluene analogs were resolved by modeling solvation effects in DMSO .

What strategies are effective in analyzing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Focus : Ligand design and mechanistic studies.

Q. Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos with arylboronic acids. Monitor via GC-MS for biaryl formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DME) enhance stability of Pd intermediates.
  • Challenges : Steric hindrance from -CF₃ may reduce coupling efficiency; mitigate with microwave-assisted synthesis (120°C, 30 min) .

How does this compound interact with biological targets, and what assays are suitable for activity studies?

Basic Research Focus : Preliminary antimicrobial screening.
Advanced Research Focus : Target-specific mechanistic assays (e.g., enzyme inhibition).

Q. Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition) with IC₅₀ determination .
  • Structural Insights : Docking studies (AutoDock Vina) to predict binding to hydrophobic pockets .

What computational tools are recommended for thermophysical property prediction of this compound?

Advanced Research Focus : Machine learning for property optimization.

Q. Methodological Answer :

  • NIST ThermoData Engine : Predict melting points, vapor pressure, and enthalpy of fusion .
  • COSMO-RS : Simulate solubility in ionic liquids or supercritical CO₂ .
  • Validation : Cross-check with experimental DSC (differential scanning calorimetry) data .

How do structural analogs (e.g., 3-Bromo-2,5-dichlorotoluene) differ in reactivity and application?

Basic Research Focus : Comparative synthesis.
Advanced Research Focus : Structure-activity relationship (SAR) studies.

Q. Methodological Answer :

  • Reactivity Differences : -CF₃ in benzotrifluoride increases electrophilicity vs. toluene’s -CH₃ .
  • SAR in Drug Design : Fluorinated analogs show enhanced blood-brain barrier penetration .
  • Data Table : Key Analog Properties
CompoundLogPMelting Point (°C)Key Application
This compound3.288–90EGFR inhibitor scaffold
3-Bromo-2,5-dichlorotoluene2.872–74Agrochemical intermediate

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